1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
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Overview
Description
1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a phenyl group substituted with an ethoxy group and a morpholine ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea typically involves the following steps:
Formation of the Ethoxyphenyl Isocyanate: This can be achieved by reacting 4-ethoxyaniline with phosgene or a phosgene substitute under controlled conditions.
Reaction with 3-(2-phenylmorpholin-4-yl)propylamine: The isocyanate is then reacted with 3-(2-phenylmorpholin-4-yl)propylamine to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a phenol derivative.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea would depend on its specific interactions with biological targets. Generally, urea derivatives can act as enzyme inhibitors or receptor ligands, modulating biological pathways by binding to active sites or receptor domains.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
- 1-(4-chlorophenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
- 1-(4-ethoxyphenyl)-3-[3-(2-methylmorpholin-4-yl)propyl]urea
Uniqueness
1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds with different substituents.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-2-27-20-11-9-19(10-12-20)24-22(26)23-13-6-14-25-15-16-28-21(17-25)18-7-4-3-5-8-18/h3-5,7-12,21H,2,6,13-17H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHUWXXFFSUINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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